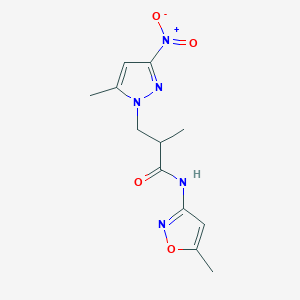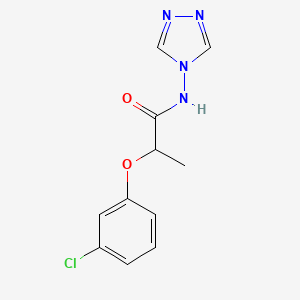![molecular formula C20H22N4O3S B14921382 1-Oxo-1-{[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]amino}butan-2-yl 2-methylquinoline-4-carboxylate](/img/structure/B14921382.png)
1-Oxo-1-{[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]amino}butan-2-yl 2-methylquinoline-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[(5-ISOPROPYL-1,3,4-THIADIAZOL-2-YL)AMINO]CARBONYL}PROPYL 2-METHYL-4-QUINOLINECARBOXYLATE is a complex organic compound that features a unique combination of a thiadiazole ring and a quinoline carboxylate moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical sciences due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(5-ISOPROPYL-1,3,4-THIADIAZOL-2-YL)AMINO]CARBONYL}PROPYL 2-METHYL-4-QUINOLINECARBOXYLATE typically involves multiple steps, starting with the preparation of the thiadiazole ring. One common method involves the reaction of hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives . The quinoline carboxylate moiety can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions . The final step involves coupling the thiadiazole and quinoline carboxylate intermediates under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
1-{[(5-ISOPROPYL-1,3,4-THIADIAZOL-2-YL)AMINO]CARBONYL}PROPYL 2-METHYL-4-QUINOLINECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the quinoline or thiadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
1-{[(5-ISOPROPYL-1,3,4-THIADIAZOL-2-YL)AMINO]CARBONYL}PROPYL 2-METHYL-4-QUINOLINECARBOXYLATE has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1-{[(5-ISOPROPYL-1,3,4-THIADIAZOL-2-YL)AMINO]CARBONYL}PROPYL 2-METHYL-4-QUINOLINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of specific biological processes . The quinoline carboxylate moiety can enhance the compound’s binding affinity and selectivity towards its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-amino-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide
- 1,3,4-thiadiazole derivatives
- Indole derivatives
Uniqueness
1-{[(5-ISOPROPYL-1,3,4-THIADIAZOL-2-YL)AMINO]CARBONYL}PROPYL 2-METHYL-4-QUINOLINECARBOXYLATE is unique due to its combination of a thiadiazole ring and a quinoline carboxylate moiety, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C20H22N4O3S |
|---|---|
Poids moléculaire |
398.5 g/mol |
Nom IUPAC |
[1-oxo-1-[(5-propan-2-yl-1,3,4-thiadiazol-2-yl)amino]butan-2-yl] 2-methylquinoline-4-carboxylate |
InChI |
InChI=1S/C20H22N4O3S/c1-5-16(17(25)22-20-24-23-18(28-20)11(2)3)27-19(26)14-10-12(4)21-15-9-7-6-8-13(14)15/h6-11,16H,5H2,1-4H3,(H,22,24,25) |
Clé InChI |
OAHXGKCWGAQVQD-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(=O)NC1=NN=C(S1)C(C)C)OC(=O)C2=CC(=NC3=CC=CC=C32)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Imidazol-1-yl-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-acetamide](/img/structure/B14921299.png)

![2-oxo-2-phenylethyl N-[(4-chlorophenyl)carbonyl]glycylglycinate](/img/structure/B14921307.png)

![Propan-2-yl 5-{[(4-chlorophenyl)carbonyl]amino}-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B14921312.png)
![2-{4-chloro-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazol-1-yl}-N-cyclohexylacetamide](/img/structure/B14921336.png)

![N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-yl]-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14921353.png)
![3,4-dihydroisoquinolin-2(1H)-yl[1-(3-methoxybenzyl)piperidin-3-yl]methanone](/img/structure/B14921358.png)
![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B14921375.png)
![Methyl 1-(butan-2-yl)-4-oxo-7-(pyridin-3-yl)-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B14921386.png)
![(2Z)-2-[(2-bromo-4-chlorophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B14921390.png)
![N-methyl-4-(2-methylpropyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B14921393.png)
![3-methoxy-N'-[(E)-(5-methylthiophen-2-yl)methylidene]benzohydrazide](/img/structure/B14921395.png)
